Ac-FLTD-CMK
Overview
Description
Ac-FLTD-CMK is a compound derived from gasdermin D, known for its specific inhibitory effects on inflammatory caspases. It is effective against caspases-1, caspases-4, caspases-5, and caspases-11, but not against apoptotic caspases such as caspase-3 . This compound is primarily used in scientific research to study and inhibit pyroptosis, a form of programmed cell death associated with inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ac-FLTD-CMK involves the incorporation of a chloromethyl ketone group into a peptide sequence. The peptide sequence is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. The chloromethyl ketone group is introduced through a reaction with chloromethyl ketone derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using chromatographic techniques and characterized using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions: Ac-FLTD-CMK primarily undergoes inhibition reactions with inflammatory caspases. It does not participate in typical organic reactions such as oxidation, reduction, or substitution .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include chloromethyl ketone derivatives and peptide sequences. The reactions are typically carried out under controlled conditions to ensure the selective introduction of the chloromethyl ketone group .
Major Products: The major product formed from the synthesis of this compound is the compound itself, which is characterized by its inhibitory effects on inflammatory caspases .
Scientific Research Applications
Ac-FLTD-CMK is widely used in scientific research to study the mechanisms of pyroptosis and inflammation. It has been shown to inhibit the cleavage of gasdermin D by caspases, thereby suppressing pyroptosis and reducing the release of interleukin-1 beta in macrophages . This compound is also used in studies related to neuroinflammation and traumatic brain injury, where it has demonstrated neuroprotective effects .
Mechanism of Action
Ac-FLTD-CMK exerts its effects by inhibiting the activity of inflammatory caspases. It binds to the catalytic domains of caspases-1, caspases-4, caspases-5, and caspases-11, preventing the cleavage of gasdermin D. This inhibition suppresses pyroptosis and reduces the release of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-18 .
Comparison with Similar Compounds
Similar Compounds:
- Ac-DMPD-CMK
- Ac-DMLD-CMK
Comparison: Ac-FLTD-CMK is unique in its selective inhibition of inflammatory caspases without affecting apoptotic caspases such as caspase-3 . In contrast, compounds like Ac-DMPD-CMK and Ac-DMLD-CMK are derived from gasdermin E and specifically inhibit caspase-3 activity . These differences highlight the specificity of this compound in targeting inflammatory pathways, making it a valuable tool in studying pyroptosis and inflammation .
Properties
IUPAC Name |
(3S)-3-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-chloro-4-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37ClN4O8/c1-14(2)10-19(30-24(37)20(28-16(4)33)11-17-8-6-5-7-9-17)25(38)31-23(15(3)32)26(39)29-18(12-22(35)36)21(34)13-27/h5-9,14-15,18-20,23,32H,10-13H2,1-4H3,(H,28,33)(H,29,39)(H,30,37)(H,31,38)(H,35,36)/t15-,18+,19+,20+,23+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWNTWGHVCSMJP-WPUDHWPRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=CC=C1)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37ClN4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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